molecular formula C12H18O2 B026534 Methyl adamantane-1-carboxylate CAS No. 711-01-3

Methyl adamantane-1-carboxylate

Cat. No. B026534
CAS RN: 711-01-3
M. Wt: 194.27 g/mol
InChI Key: CLYOOVNORYNXMD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl adamantane-1-carboxylate involves several methods, including reactions of methyl esters of adamantane acids with acetonitrile in the presence of sodium hydride, leading to various products including 3-(1-adamantyl)-3-oxopropanenitrile and 4-(1-adamantyl)-3-oxobutanenitrile (Shiryaev et al., 2015). Additionally, electrochemical synthesis methods have been explored, showing efficient pathways to synthesize key intermediates like methyl-3,5,7-trifluoroadamantane-1-carboxylate, indicating the versatility of synthesis approaches (Monoi & Hara, 2012).

Molecular Structure Analysis

The molecular structure of methyl adamantane-1-carboxylate and related compounds has been extensively analyzed through various techniques, including X-ray diffraction. Studies have revealed detailed insights into their crystal structures, showcasing the influence of different substituents on the molecular conformation and stability of these compounds (Džolić et al., 2008).

Chemical Reactions and Properties

Methyl adamantane-1-carboxylate undergoes a range of chemical reactions, including interactions with acetonitrile to yield products with significant structural modifications. These reactions not only expand the chemical diversity of adamantane derivatives but also enhance our understanding of their reactivity patterns (Shiryaev et al., 2015).

Physical Properties Analysis

The physical properties of methyl adamantane-1-carboxylate, such as enthalpies of combustion, vapor pressures, and enthalpies of sublimation, have been measured, providing essential thermodynamic data for this compound. Such studies are crucial for understanding the stability and phase behavior of methyl adamantane-1-carboxylate under different conditions (Abboud et al., 1992).

Chemical Properties Analysis

The chemical properties of methyl adamantane-1-carboxylate, including its reactivity and interaction with various reagents, have been a focal point of research. These studies provide insights into the versatility of methyl adamantane-1-carboxylate as a building block for synthesizing more complex molecules and its potential applications in various fields of chemistry (Shiryaev et al., 2015).

Scientific Research Applications

  • Inhibition Potency and Metabolic Stability : The addition of one methyl group to adamantane increases inhibitor potency without affecting metabolic stability. However, adding two or three methyl groups significantly decreases this stability in human liver microsomes. This finding is crucial for drug development and pharmacology (Burmistrov et al., 2018).

  • Synthesis of Trifluoroadamantane : Electrochemical fluorination of methyl adamantane-1-carboxylate in specific conditions produces methyl-3,5,7-trifluoroadamantane-1-carboxylate, a key intermediate in synthesizing trifluoroamantadine, highlighting its role in chemical synthesis (Monoi & Hara, 2012).

  • Bridgehead Fluorinated Adamantylamines and Acids : The compound has been used in the development of novel bridgehead fluorinated adamantylamines and acids for medicinal therapeutics. These compounds potentially offer benefits in terms of structural and physicochemical properties (Jasys et al., 2000).

  • Antibacterial Activity : The 1-monoacylglycerol of adamantane-1-carboxylic acid effectively suppresses Gram-positive bacteria growth, which has potential applications in extending shelf life in food packaging materials and food foils (Doležálková et al., 2012).

  • Pharmacological Characterization : Methyl adamantane-1-carboxylate derivatives have shown promising antiviral activity against multidrug-resistant influenza A viruses, with a higher in vitro genetic barrier to drug resistance than amantadine, indicating its potential in antiviral pharmacology (Ma, Zhang, & Wang, 2016).

  • Thermochemical Properties : Studies have explored how the structural effects of adamantane-1-carboxylic acid methyl ester influence its thermochemical properties, such as enthalpies of combustion, vapour pressures, and enthalpies of sublimation (Abboud et al., 1992).

Safety And Hazards

When handling methyl adamantane-1-carboxylate, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

properties

IUPAC Name

methyl adamantane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-14-11(13)12-5-8-2-9(6-12)4-10(3-8)7-12/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYOOVNORYNXMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80221317
Record name Tricyclo(3.3.1.13,7)decane-1-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80221317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl adamantane-1-carboxylate

CAS RN

711-01-3
Record name Tricyclo(3.3.1.13,7)decane-1-carboxylic acid, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000711013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricyclo(3.3.1.13,7)decane-1-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80221317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1-adamantanecarboxylic acid (572 gm.), methanol (2.2 liters), and H2SO4 (90 ml.) was refluxed 5 hours and then cooled to room temperature overnight. The reaction mixture was poured into 28 liters of water and extracted with chloroform (2 × 150 ml. for each 3.5 liters of solution). The chloroform extracts were combined, washed with water, dried, and concentrated. The residual oil was distilled to give 476 gm. product (77.5% yield) b17 approx. 143°.
Quantity
572 g
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reactant
Reaction Step One
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2.2 L
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Quantity
90 mL
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28 L
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Reaction Step Two
Yield
77.5%

Synthesis routes and methods II

Procedure details

In the presence of an acid catalyst (p-toluenesulfonic acid), 1-carboxyadamantane obtained in Example 2 was allowed to react with an excess amount of methanol to give 1-methoxycarbonyladamantane.
Quantity
0 (± 1) mol
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Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
AK Shiryaev, RS Belen´ kaya, VA Shiryaev… - Russian Chemical …, 2015 - Springer
… Methyl adamantane 1 carboxylate and methyl (1 adamantyl)acetate react with aceto nitrile in … elaborated a procedure for conden sation of methyl adamantane 1 carboxylate (1a) and me …
Number of citations: 1 link.springer.com
I Tabushi, J Hamuro, R Oda - The Journal of Organic Chemistry, 1968 - ACS Publications
… plate) at 135-139.5 (25 mm); pure methyl adamantane-1 -carboxylate distilled first and the pure 2 isomer distilled last. Identification of the esters was made by vpc of the esters and the …
Number of citations: 25 pubs.acs.org
J Kriz, L Vodicka, J Burda - Journal of Chromatography A, 1986 - Elsevier
… Methyl adamantane-1-carboxylate has a longer retention time than the 2-isomer. … Its retention time is shorter than that of methyl adamantane-1-carboxylate and methyl diadamantane-4-…
Number of citations: 4 www.sciencedirect.com
M Monoi, S Hara - Journal of Fluorine Chemistry, 2012 - Elsevier
… reported that methyl-3,5,7-trifluoroadamantane-1-carboxylate 2, a precursor for 1-amino-3,5,7-trifluoroadamantane, can be synthesized directly from methyl adamantane-1-carboxylate …
Number of citations: 11 www.sciencedirect.com
AA Korlyukov, NV Alekseev, KV Pavlov… - Russian chemical …, 2005 - Springer
… The reaction of adamantane 1 carboxylic acid chloride with trichlorogermylmethanol afforded (trichlorogermyl)methyl adamantane 1 carboxylate, whose molecular structure was …
Number of citations: 3 link.springer.com
T Shishimi, S Hara - Journal of Fluorine Chemistry, 2013 - Elsevier
… For example, 1-cyanoadamantane and dimethyl adamantane-1,3-dicarboxylate were inert to IF 5 , and only one fluorine atom could be introduced to methyl adamantane-1-carboxylate. …
Number of citations: 7 www.sciencedirect.com
ES Mozhaitsev, AL Zakharenko… - Anti-Cancer Agents …, 2019 - ingentaconnect.com
Background and Objective: The DNA repair enzyme tyrosyl-DNA-phosphodiesterase 1 (TDP1) is a current inhibition target to improve the efficacy of cancer chemotherapy. Previous …
Number of citations: 22 www.ingentaconnect.com
GS Hassan, AA El-Emam, LM Gad… - Saudi Pharmaceutical …, 2010 - Elsevier
… So, methyl adamantane-1-carboxylate 2 was easily prepared following the classical … methyl adamantane-1-carboxylate with excess hydrazine hydrate for 15 h in the absence of solvent. …
Number of citations: 36 www.sciencedirect.com
ES Al Abdullah - Riyadh, Saudi Arabia, 2007 - fac.ksu.edu.sa
… Esterification of adamantane-1-carboxylic acid 140 with methanol in the presence of sulphuric acid to yield methyl adamantane-1-carboxylate 141, which was reacted with hydrazine …
Number of citations: 12 fac.ksu.edu.sa
M Aoyama, T Fukuhara, S Hara - The Journal of Organic …, 2008 - ACS Publications
… fluorination of functionalized adamantanes, methyl adamantane-1-carboxylate (6), dimethyl … Methyl adamantane-1-carboxylate 6 exhibited three anodic peaks at 2.45, 2.60, and 2.90 V …
Number of citations: 34 pubs.acs.org

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